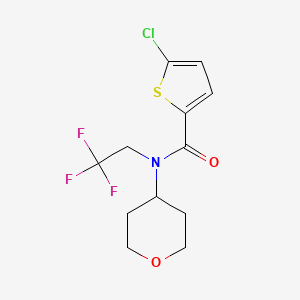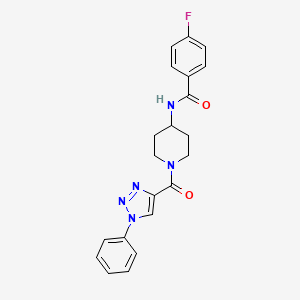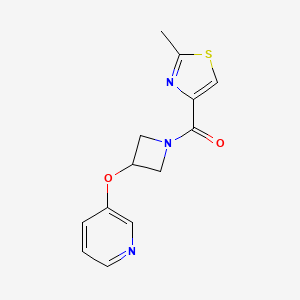![molecular formula C18H19N3O2S B2996747 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898444-83-2](/img/structure/B2996747.png)
2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a phenylsulfonyl group
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
It’s known that benzimidazole derivatives can interact with various targets, leading to a range of biological effects . For instance, some 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazoles were tested for gene activation on ER α-positive MCF-7 breast cancer cells .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially be involved in the synthesis or metabolic breakdown of the compound.
Pharmacokinetics
The success of the sm coupling reaction, which could be involved in the compound’s synthesis or metabolism, is attributed to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The success of the sm coupling reaction, which could be involved in the compound’s synthesis or metabolism, is attributed to the exceptionally mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.
Introduction of the piperidine ring: The piperidine ring can be synthesized separately and then attached to the benzimidazole core through a series of coupling reactions.
Phenylsulfonyl group attachment: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole or piperidine rings.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: shares structural similarities with other benzimidazole derivatives and piperidine-containing compounds.
Piperidine derivatives: These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Benzimidazole derivatives: These compounds are also widely studied for their pharmacological potential, particularly as antiviral and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities compared to other similar compounds. The presence of both the benzimidazole and piperidine rings, along with the phenylsulfonyl group, may enhance its binding affinity and specificity for certain molecular targets.
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAYELMDHYVQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2996669.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2996670.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)

![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)


![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)



